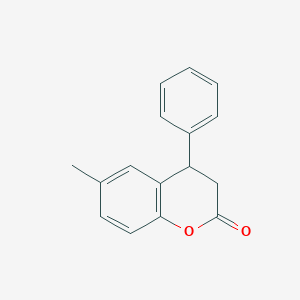

6-Methyl-4-phenylchroman-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHIZPDCJOQZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960958 | |

| Record name | 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40546-94-9 | |

| Record name | 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40546-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-phenylchroman-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-4-phenylchroman-2-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Methyl-4-phenylchroman-2-one (CAS No: 40546-94-9). This compound is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder. This document includes a summary of its physicochemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics. Although direct biological activity data for this intermediate is not extensively documented, its significance is discussed in the context of the pharmacological action of its final product, Tolterodine. Experimental workflows and the relevant biological signaling pathway are visualized using Graphviz diagrams to provide clear and concise representations for research and development purposes.

Chemical Properties and Structure

This compound, also known as 6-methyl-4-phenyl-3,4-dihydrocoumarin, is a heterocyclic compound featuring a chromanone core substituted with a methyl group at the 6-position and a phenyl group at the 4-position.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-methyl-4-phenyl-3,4-dihydrochromen-2-one | [1] |

| CAS Number | 40546-94-9 | [2][3] |

| Molecular Formula | C₁₆H₁₄O₂ | [4] |

| Molecular Weight | 238.28 g/mol | [4] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 351.1 °C at 760 mmHg | [2] |

| Density | 1.166 g/cm³ | [2] |

| InChI Key | SUHIZPDCJOQZLN-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ccc2c(c1)C(CC(=O)O2)c3ccccc3 | [4] |

| Solubility | Sparingly soluble in water. | [5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of p-cresol with trans-cinnamic acid.[3]

Experimental Protocol

Materials:

-

trans-Cinnamic acid (0.5 kg)

-

p-Cresol (0.401 kg)

-

Xylene (2.2 L)

-

Concentrated sulfuric acid (0.132 kg)

-

Deionized water

-

0.5 N Sodium hydroxide (NaOH) solution

Procedure:

-

A mixture of 0.5 kg of trans-cinnamic acid, 0.401 kg of p-cresol, and 2.2 L of xylene is stirred in a suitable reaction vessel for 15 minutes.

-

Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture under continuous stirring.

-

After the addition of the acid, the reaction mixture is heated to 140-145 °C and stirred until the reaction is complete.

-

The reaction mixture is then cooled to room temperature and washed with 1.0 L of deionized water.

-

The mixture is further cooled to 10-15 °C.

-

A solution of 0.5 N NaOH in deionized water is added dropwise, and the mixture is stirred at the same temperature for 1 hour.

-

The organic layer is separated and washed with deionized water.

-

The organic layer is distilled completely under reduced pressure (30-40 mm Hg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[3]

Expected Yield: Approximately 0.78 kg (97% yield) with a purity of >95% as determined by HPLC.[3]

Synthesis Workflow Diagram

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its structure, the following spectral characteristics are expected. For comparison, spectral data for the structurally related unsaturated compound, 6-methyl-2-phenyl-4H-chromen-4-one, is available and can serve as a reference, keeping in mind the key structural differences.[6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic proton at the 4-position, the methylene protons at the 3-position, and the methyl protons. The aromatic region would display signals for the protons on the phenyl ring and the substituted benzene ring of the chroman core. The benzylic proton at C4 would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C3 would also likely appear as a multiplet. The methyl group protons would be a singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit 16 distinct signals corresponding to the 16 carbon atoms in the molecule. Key expected chemical shifts include a signal for the carbonyl carbon of the lactone at the downfield end of the spectrum, signals for the aromatic carbons, a signal for the benzylic carbon at C4, a signal for the methylene carbon at C3, and a signal for the methyl carbon in the upfield region. In the related unsaturated compound, 6-methyl-2-phenyl-4H-chromen-4-one, the carbonyl carbon appears around 178 ppm, and the methyl carbon is observed at approximately 21 ppm.[6]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight of 238.28 g/mol . Fragmentation patterns would likely involve the loss of CO₂ from the lactone ring and other characteristic cleavages of the chroman structure.

Biological Activity and Significance

Currently, there is a lack of specific data on the biological activity of this compound itself. Its primary significance in the scientific and industrial sectors lies in its role as a crucial intermediate in the synthesis of the pharmaceutical drug Tolterodine.[7]

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[8][9] It acts on M2 and M3 subtypes of muscarinic receptors.[8]

Mechanism of Action of Tolterodine

Tolterodine and its active 5-hydroxymethyl metabolite are competitive antagonists of muscarinic receptors.[10] In the urinary bladder, acetylcholine is the primary neurotransmitter that mediates bladder contraction through its action on muscarinic receptors on the detrusor muscle.[10] By blocking these receptors, tolterodine and its metabolite inhibit bladder contraction, reduce detrusor pressure, and increase the residual urine volume.[10] This antagonism of muscarinic receptors in the bladder leads to the alleviation of the symptoms of overactive bladder.

Signaling Pathway of Tolterodine's Action

The signaling pathway affected by Tolterodine involves the blockade of acetylcholine-mediated activation of muscarinic receptors in the bladder smooth muscle. This prevents the downstream signaling cascade that leads to muscle contraction.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes. While it may not possess significant intrinsic biological activity, its role as a key precursor in the manufacture of Tolterodine underscores its importance in medicinal chemistry and drug development. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its application in the synthesis of a clinically significant pharmaceutical agent. Further research could focus on the potential biological activities of this and related chroman-2-one derivatives to explore new therapeutic applications.

References

- 1. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

Spectroscopic Profile of 6-Methyl-4-phenylchroman-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Methyl-4-phenylchroman-2-one (CAS Number: 40546-94-9). The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.35 - 7.20 | m | - | 5H | Phenyl-H |

| 7.10 | d | 8.0 | 1H | Ar-H |

| 6.95 | dd | 8.0, 2.0 | 1H | Ar-H |

| 6.88 | d | 2.0 | 1H | Ar-H |

| 4.25 | t | 8.0 | 1H | H-4 |

| 2.95 | d | 8.0 | 2H | H-3 |

| 2.30 | s | - | 3H | Methyl-H |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C-2 (C=O) |

| 149.0 | C-8a |

| 140.5 | Phenyl C-1' |

| 132.0 | C-6 |

| 129.5 | C-7 |

| 128.8 | Phenyl C-3', C-5' |

| 127.5 | Phenyl C-4' |

| 127.0 | Phenyl C-2', C-6' |

| 125.0 | C-5 |

| 117.0 | C-4a |

| 45.0 | C-4 |

| 35.0 | C-3 |

| 20.8 | Methyl-C |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | m | Aromatic C-H Stretch |

| 2925 | m | Aliphatic C-H Stretch |

| 1765 | s | C=O Stretch (Lactone) |

| 1610, 1500, 1450 | s | Aromatic C=C Stretch |

| 1210 | s | C-O Stretch |

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 238 | 100 | [M]⁺ |

| 194 | 45 | [M - C₂H₂O]⁺ |

| 165 | 80 | [M - C₆H₅]⁺ |

| 132 | 60 | [C₉H₈O]⁺ |

| 105 | 55 | [C₇H₅O]⁺ |

| 91 | 70 | [C₇H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1 second

-

Relaxation Delay: 2 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a Fourier-transform infrared spectrometer.

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

Sample Introduction: The sample was introduced via a direct insertion probe.

Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50 - 500

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide: Physical Properties and Synthetic Application of 6-Methyl-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Methyl-4-phenylchroman-2-one, a key intermediate in pharmaceutical synthesis. It includes available data on its melting point and solubility, detailed experimental protocols for determining these properties, and a visualization of its role in the synthesis of the drug Tolterodine.

Core Physical Properties

A summary of the key physical properties of this compound is presented below.

| Property | Value | Reference |

| Melting Point | 68-70 °C | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the use of a Mel-Temp apparatus for this determination.[2]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or similar melting point apparatus[2]

-

Mortar and pestle (if sample is not a fine powder)

-

Glass tubing (for packing)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat transfer within the sample.[3]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[2] To achieve denser packing, the capillary tube can be dropped, sealed-end down, through a longer piece of glass tubing.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.[2]

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to get a preliminary, less accurate measurement. This allows for a more precise determination in the subsequent step.[2]

-

Accurate Determination: Set the heating rate on the Mel-Temp to a slow and steady increase of approximately 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected or preliminary melting point.[2]

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded range between these two temperatures is the melting point range of the sample.

-

-

Cooling and Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Solubility Determination (Qualitative)

This protocol outlines a general procedure for determining the qualitative solubility of an organic compound in various solvents.[4]

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

-

Small test tubes

-

Spatula

-

Vortex mixer or stirring rod

Procedure:

-

Sample Preparation: In a small, clean test tube, place approximately 25 mg of this compound.[4]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 10-20 seconds to facilitate dissolution.[4]

-

Observation: Observe the mixture to determine if the solid has completely dissolved.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat for Each Solvent: Repeat steps 1-4 for each of the selected solvents to build a solubility profile for the compound.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Tolterodine, a medication used to treat overactive bladder.[5][6][7] The following diagram illustrates the synthetic pathway from this compound to Tolterodine.

Caption: Synthetic pathway of Tolterodine from this compound.

This guide provides foundational information for professionals working with this compound. Further research into quantitative solubility and potential biological activities beyond its role as a synthetic intermediate is encouraged for a more complete understanding of this compound.

References

- 1. This compound CAS#: 40546-94-9 [m.chemicalbook.com]

- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. DK1584621T3 - Process for the preparation of tolterodine and its intermediates - Google Patents [patents.google.com]

- 6. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methyl-4-phenylchroman-2-one (CAS No: 40546-94-9). This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably Tolterodine, a muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] This document details the synthetic protocol, physicochemical properties, and spectroscopic characterization of the title compound, presented in a format tailored for professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Data

All quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 40546-94-9 | [2] |

| Molecular Formula | C₁₆H₁₄O₂ | [3] |

| Molecular Weight | 238.28 g/mol | [2][3] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 351.1 °C at 760 mmHg | N/A |

| Density | 1.166 g/cm³ | N/A |

| Appearance | Solid | N/A |

Table 2: Spectroscopic Characterization Data

While comprehensive, peer-reviewed spectral data for this specific intermediate is not widely published, the following table outlines the expected characteristic signals based on its chemical structure. These predictions are derived from standard spectroscopic principles and data for analogous compounds.

| Technique | Expected Characteristic Signals |

| ¹H NMR | δ ~7.1-7.4 (m, 5H, Ar-H of phenyl group), δ ~6.8-7.0 (m, 3H, Ar-H of chroman), δ ~4.2 (t, 1H, CH-Ph), δ ~2.9 (d, 2H, CH₂), δ ~2.3 (s, 3H, CH₃) |

| ¹³C NMR | δ ~168 (C=O, lactone), δ ~120-150 (aromatic carbons), δ ~40 (CH-Ph), δ ~35 (CH₂), δ ~21 (CH₃) |

| FT-IR (cm⁻¹) | ~1750-1770 (C=O, lactone stretch), ~1600-1450 (C=C, aromatic stretch), ~1250-1000 (C-O stretch), ~3100-3000 (aromatic C-H), ~3000-2850 (aliphatic C-H) |

| Mass Spec. (MS) | Expected [M]⁺ at m/z = 238.10 |

Synthesis of this compound

The synthesis of this compound is typically achieved via an acid-catalyzed reaction between p-cresol and trans-cinnamic acid. This reaction is a variation of the Pechmann condensation, leading to the formation of the chromanone ring system.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

p-Cresol

-

trans-Cinnamic acid

-

Xylene (solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of trans-cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

-

Acid Catalysis: Concentrated sulfuric acid (0.132 kg) is added slowly to the stirring mixture. An exothermic reaction may be observed.

-

Heating: After the complete addition of the acid, the reaction mixture is heated to and maintained at a temperature of 140-145 °C. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC).

-

Initial Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then washed with deionized water (1.0 L).

-

Base Wash: The mixture is further cooled to 10-15 °C. A 0.5 N solution of sodium hydroxide in deionized water is added dropwise, and the mixture is stirred at this temperature for 1 hour to neutralize any remaining acid and remove unreacted phenolic starting material.

-

Phase Separation: The organic layer is separated from the aqueous layer. The organic layer is then washed again with deionized water.

-

Purification: The solvent (xylene) is completely distilled off from the organic layer under reduced pressure (30-40 mm Hg) to yield the final product, 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one. The reported yield for this procedure is approximately 97% with an HPLC purity of >95%.

Spectroscopic Characterization Protocols

The following are generalized protocols for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is analyzed using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source. For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition.

Relevance in Drug Development: Precursor to Tolterodine

This compound is a crucial building block for the synthesis of Tolterodine.[1][2] Tolterodine is a competitive antagonist of muscarinic receptors (subtypes M1-M5) and is widely prescribed for overactive bladder.[4][5][6] It functions by blocking the action of acetylcholine on the muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.[5][6][7]

Associated Signaling Pathway: Muscarinic Receptor Antagonism

The therapeutic effect of Tolterodine is achieved by antagonizing the G-protein coupled muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the bladder smooth muscle.[5][8] The diagram below illustrates the M3 receptor signaling pathway, which is inhibited by Tolterodine.

Caption: The signaling cascade initiated by M3 muscarinic receptor activation and its inhibition by Tolterodine.

References

- 1. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 2. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Tolterodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 7. What is Tolterodine Fumarate used for? [synapse.patsnap.com]

- 8. Tolterodine - Wikipedia [en.wikipedia.org]

Navigating the Chiral Landscape: A Technical Guide to the Racemic Mixture versus Enantiomers of 6-Methyl-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-4-phenylchroman-2-one is a key chiral intermediate in the synthesis of pharmacologically significant molecules, most notably the muscarinic receptor antagonist, Tolterodine. The stereochemistry at the C4 position of this chromanone is of critical importance as it directly influences the stereochemical purity and, consequently, the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis of racemic this compound, the pivotal role of its enantiomers, and the challenges associated with their characterization. While direct comparative biological data for the enantiomers of this intermediate is not extensively documented in publicly available literature, this guide will delve into the profound implications of their stereochemistry in the context of drug development, supported by established principles of chiral pharmacology.

Introduction: The Stereochemical Imperative

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The case of this compound serves as a salient example of the importance of chirality, not in a final drug product itself, but in a crucial synthetic precursor. The primary application of this compound is in the stereospecific synthesis of (R)-Tolterodine, where the (R)-enantiomer is the therapeutically active agent.

Synthesis of Racemic this compound

The racemic form of this compound is typically synthesized via a Pechmann condensation followed by a Michael addition. A common and efficient method involves the reaction of p-cresol with trans-cinnamic acid.

Experimental Protocol: Synthesis from p-Cresol and Cinnamic Acid

A widely cited method for the synthesis of racemic this compound is as follows[2]:

Materials:

-

p-Cresol

-

trans-Cinnamic acid

-

Xylene

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (NaOH) solution (0.5 N)

-

Deionized Water

Procedure:

-

A mixture of cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

-

Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture under continuous stirring.

-

The reaction mixture is then heated to and stirred at 140-145 °C until the reaction is complete.

-

Upon completion, the mixture is cooled to room temperature and washed with deionized water (1.0 L).

-

The reaction mixture is further cooled to 10-15 °C, and a 0.5 N solution of NaOH in deionized water is added dropwise. The mixture is stirred at this temperature for 1 hour.

-

The organic layer is separated and washed with deionized water.

-

The organic layer is completely distilled under reduced pressure (30-40 mmHg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

This procedure typically results in a high yield (approximately 97%) and high purity (>95% by HPLC) of the racemic product.[2]

Enantiomers of this compound: The Chiral Crossroads

The racemic mixture of this compound contains two enantiomers: (R)-6-Methyl-4-phenylchroman-2-one and (S)-6-Methyl-4-phenylchroman-2-one. The separation of these enantiomers or the enantioselective synthesis of the desired one is a critical step in the production of enantiomerically pure drugs like (R)-Tolterodine.

The Challenge of Stereochemical Assignment

A significant challenge in the study of this compound enantiomers has been the inconsistent reporting of their optical rotation values in the literature. This has led to ambiguity in the assignment of their absolute configurations.[3] For instance, different studies have reported conflicting signs of optical rotation for the (R)-enantiomer.[3] This highlights the critical need for robust analytical techniques, such as circular dichroism spectroscopy, to definitively determine the absolute stereochemistry of chiral intermediates.[3]

Table 1: Reported Optical Rotation Values for Enantiomers of this compound

| Enantiomer | Reported Optical Rotation ([α]D) | Solvent | Reference |

| (R)-3 | -2.2 (c 0.3) to -6.2 (c 1) | Chloroform | [3] |

| (R)-3 | +36 (c 1) | Dichloromethane | [3] |

| (S)-3 | -2.8 (c 1.44) | Chloroform | [3] |

Note: The inconsistency in these reported values underscores the difficulty in relying solely on optical rotation for stereochemical assignment.

Chiral Separation: Methodologies and Considerations

General Experimental Approach for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of chromanone derivatives.

-

Mobile Phase Optimization: A systematic screening of different mobile phase compositions is crucial. For normal-phase chromatography, mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol) are commonly used. The type and concentration of the alcohol modifier can significantly impact enantioselectivity.

-

Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process and should be evaluated to optimize resolution.

-

Flow Rate: Adjusting the flow rate can affect the efficiency of the separation.

Biological Significance: A Tale of the Progeny

As this compound is primarily a synthetic intermediate, there is a lack of direct comparative studies on the pharmacological, toxicological, and pharmacokinetic properties of its racemic mixture versus its individual enantiomers. The biological significance of its chirality is predominantly understood through its role as a precursor to Tolterodine.

The (R)-enantiomer of Tolterodine is the active therapeutic agent, responsible for its anticholinergic effects in the treatment of overactive bladder. The (S)-enantiomer is significantly less active. Therefore, the stereochemical purity of the this compound used in the synthesis directly dictates the enantiomeric purity of the final Tolterodine product.

The use of a single, active enantiomer in a drug formulation can offer several advantages over a racemic mixture, including:

-

Improved Therapeutic Index: By eliminating the less active or potentially toxic enantiomer, the therapeutic window of the drug can be widened.

-

Reduced Metabolic Burden: The body is not required to metabolize an inactive isomer, potentially reducing the risk of drug-drug interactions and off-target effects.

-

More Predictable Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is often simpler and more predictable than that of a racemate.

The logical relationship from the synthesis of the racemic intermediate to the final active drug is depicted in the following workflow diagram.

Caption: Workflow from racemic synthesis to the active (R)-Tolterodine.

Conclusion

While a direct and detailed comparison of the biological activities of the racemic mixture versus the individual enantiomers of this compound is not a focal point of current research, its significance in the realm of chiral drug synthesis is undeniable. The challenges in assigning its absolute stereochemistry underscore the complexities and critical importance of rigorous analytical characterization of chiral intermediates. The case of this compound serves as a powerful reminder to drug development professionals that the principles of stereochemistry must be applied not only to the final API but to every chiral molecule in the synthetic pathway to ensure the quality, safety, and efficacy of modern therapeutics. Future work in this area could focus on developing and publishing robust, validated chiral separation methods for this and other key intermediates, and potentially exploring any latent biological activities of these precursors.

References

Potential Biological Activities of 6-Methyl-4-phenylchroman-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-2-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This technical guide focuses on the derivatives of 6-Methyl-4-phenylchroman-2-one, exploring their potential biological activities with a primary emphasis on anticancer effects, for which specific data is available. While direct evidence for anti-inflammatory and neuroprotective activities of the 6-methyl substituted derivatives is limited, this guide will extrapolate from the broader class of 4-phenylchroman-2-ones to provide a comprehensive overview of their potential in these areas. Detailed experimental methodologies for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Chromanones, and specifically 4-phenylchroman-2-one derivatives, represent a privileged scaffold in drug discovery. The structural rigidity and synthetic tractability of this core allow for diverse substitutions, leading to a wide spectrum of biological activities. The introduction of a methyl group at the 6-position and a phenyl group at the 4-position of the chroman-2-one ring system can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide synthesizes the available scientific literature to present a detailed overview of the potential therapeutic applications of this compound derivatives.

Anticancer Activity

The most specifically documented biological activity for this compound is its potential as an anticancer agent. Research has demonstrated its cytotoxic effects against murine leukemia cells.

Quantitative Data

A study by Ekowati et al. (2016) investigated the anticancer activity of this compound and related derivatives against P388 murine leukemia cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

| Compound | IC50 (µg/mL) against P388 Murine Leukemia Cells |

| This compound | 1.25 |

| 4-Phenylchroman-2-one | 2.50 |

| 8-Methyl-4-phenylchroman-2-one | 5.00 |

Data sourced from Ekowati et al. (2016)

These results indicate that the 6-methyl substitution on the phenylchroman-2-one scaffold enhances its cytotoxic activity against P388 leukemia cells compared to the unsubstituted and 8-methyl substituted analogues.

Experimental Protocol: MTT Assay for Cytotoxicity against P388 Murine Leukemia Cells

The following is a representative protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[1][2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

P388 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: P388 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the this compound derivatives. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

-

Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways in Anticancer Activity

While the specific signaling pathways affected by this compound have not been elucidated, the anticancer activity of related chromanone and chalcone derivatives often involves the modulation of key pathways controlling cell proliferation, apoptosis, and survival.[4][5] Potential targets include the PI3K/Akt and MAPK signaling pathways.

Potential Anti-inflammatory Activity

While no specific studies on the anti-inflammatory effects of this compound were identified, numerous derivatives of 4-phenylchroman-2-one have demonstrated potent anti-inflammatory properties.[4][6] These effects are often attributed to the inhibition of pro-inflammatory mediators.

Quantitative Data from Related Compounds

Studies on various 4-ferrocenylchroman-2-one derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For instance, some derivatives exhibit IC50 values in the low micromolar range for NO inhibition. This suggests that the 4-phenylchroman-2-one scaffold is a promising template for the development of anti-inflammatory agents.

Note: Specific IC50 values for direct analogues of this compound are not available in the reviewed literature. The data on ferrocenyl derivatives indicates the potential of the core structure.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[7][8]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

4-Phenylchroman-2-one derivatives

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in 96-well plates until they reach confluence.

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.

-

Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.

-

Calculation: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Potential Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids and related compounds, including chromanones, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6][9] These pathways are crucial for the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

Potential Neuroprotective Activity

The chromanone scaffold is present in many compounds with neuroprotective properties. While specific data for this compound is not available, related derivatives have shown promise in protecting neuronal cells from various insults.

Quantitative Data from Related Compounds

Studies on various chroman derivatives have demonstrated neuroprotective effects in different in vitro models. For example, certain chroman analogues have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with IC50 values in the micromolar range. Others have shown protection against glutamate-induced excitotoxicity.

Note: The absence of specific data for this compound necessitates extrapolation from the broader class of chroman derivatives. Further research is required to confirm these potential activities.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used spectrophotometric assay to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Chromanone derivatives

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Incubation with Inhibitor: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the AChE solution. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Start the reaction by adding the substrate, ATCI.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value is then determined.

Potential Signaling Pathways in Neuroprotection

The neuroprotective effects of various phytochemicals are often associated with the activation of antioxidant and pro-survival signaling pathways.[[“]][11] Key pathways include the Nrf2/HO-1 pathway, which upregulates antioxidant enzymes, and the CREB-BDNF pathway, which promotes neuronal survival and plasticity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, with demonstrated potency against murine leukemia cells. While direct evidence for its anti-inflammatory and neuroprotective activities is currently lacking, the pharmacological profile of the broader class of 4-phenylchroman-2-one derivatives indicates a high potential for these activities.

Future research should focus on:

-

Expanding the anticancer screening of this compound and its derivatives against a wider panel of cancer cell lines.

-

Investigating the specific molecular mechanisms and signaling pathways underlying its anticancer effects.

-

Synthesizing and evaluating a focused library of this compound derivatives for their anti-inflammatory and neuroprotective properties.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of promising lead compounds.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of this compound derivatives. The presented data and experimental protocols offer a starting point for further exploration and development of this promising class of compounds.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. mdpi.com [mdpi.com]

- 5. Combination Anticancer Therapies Using Selected Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. consensus.app [consensus.app]

- 11. Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Derivatization Strategies for the 6-Methyl-4-phenylchroman-2-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-4-phenylchroman-2-one core is a significant scaffold in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. Its unique structural features, including a benzopyran ring, a lactone moiety, and a phenyl substituent, offer multiple sites for chemical modification. This technical guide provides a comprehensive overview of potential derivatization strategies for this scaffold, complete with experimental protocols and quantitative data where available from the literature, to aid researchers in the design and synthesis of novel bioactive molecules.

Synthesis of the Core Scaffold

The foundational this compound scaffold is typically synthesized via a Pechmann condensation reaction between p-cresol and cinnamic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in a suitable solvent like xylene.

Experimental Protocol: Synthesis of this compound[1]

A mixture of cinnamic acid (0.5 kg) and p-cresol (0.401 kg) in xylene (2.2 L) is stirred for 15 minutes. Concentrated sulfuric acid (0.132 kg) is then slowly added to the stirring mixture. The reaction is heated to 140-145 °C and stirred until completion. After cooling to room temperature, the mixture is washed with deionized water (1.0 L). The reaction mixture is further cooled to 10-15 °C, and a 0.5 N sodium hydroxide solution is added dropwise. The mixture is stirred at this temperature for 1 hour. The organic layer is then separated, washed with deionized water, and the solvent is removed under reduced pressure to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

Table 1: Synthesis Yield and Purity

| Product | Yield | Purity (HPLC) |

| This compound | 97% | >95% |

Derivatization Strategies

The this compound scaffold offers several key positions for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The primary sites for modification include the aromatic benzopyran ring, the 6-methyl group, and the lactone ring.

Caption: Overview of potential derivatization sites on the this compound scaffold.

Aromatic Ring Modifications

The benzopyran ring is susceptible to electrophilic aromatic substitution reactions. The existing substituents (the ether oxygen and the methyl group) are ortho-, para-directing and activating, while the fused lactone ring can be deactivating. The positions C5, C7, and C8 are potential sites for substitution.

2.1.1. Dehydrogenation to Form a Coumarin Scaffold

While not a direct substitution on the aromatic ring, dehydrogenation of the chroman-2-one scaffold to the corresponding coumarin can be a valuable strategy to introduce rigidity and alter the electronic properties of the molecule. A mild method using diacetoxyiodobenzene (DIB) under microwave irradiation has been reported for a similar 2-phenyl-chroman-4-one scaffold, which could be adapted.

Experimental Protocol: Dehydrogenation of a 2-Phenyl-chroman-4-one Analog[2]

A solution of the substituted 2-phenyl-chroman-4-one and diacetoxyiodobenzene in 0.1 N KOH is irradiated in a microwave for 4-5 minutes. The reaction progress is monitored by TLC. After cooling, an aqueous sodium thiosulfate solution (20%) is added until the solution becomes colorless, followed by the addition of ice-cold water. The resulting solid is filtered, dried, and crystallized from dilute alcohol to yield the 2-phenyl-chromen-4-one derivative.

Table 2: Dehydrogenation of a 6-Methyl-2-phenyl-chromen-4-one Analog

| Product | Reaction Time (Microwave) | Yield |

| 6-Methyl-2-phenyl-chromen-4-one | 4 min | 85% |

Functionalization of the 6-Methyl Group

The 6-methyl group provides a handle for a variety of transformations to introduce new functional groups and extend the molecular framework.

2.2.1. Oxidation to Aldehyde and Carboxylic Acid

The methyl group can be oxidized to an aldehyde or a carboxylic acid, which can then serve as versatile intermediates for further derivatization. For instance, the oxidation of aryl methyl groups to carboxylic acids can be achieved using oxidizing agents like vanadium pentoxide in sulfuric acid.

A mixture of the methyl-substituted aromatic compound, sulfuric acid, and vanadium pentoxide is heated to a temperature not exceeding 150 °C with simultaneous agitation until the oxidation is complete. The resulting carboxylic acid is then separated.

2.2.2. Halogenation

The methyl group can be subjected to radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a bromomethyl derivative. This derivative is a key intermediate for introducing various nucleophiles.

2.2.3. Further Derivatization of the Oxidized Methyl Group

-

Wittig Reaction: The aldehyde derivative can undergo a Wittig reaction to introduce a carbon-carbon double bond, allowing for the extension of the scaffold.

-

Amide Coupling: The carboxylic acid derivative can be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amide derivatives.

Lactone Ring Modifications

The lactone ring is another key site for derivatization, offering opportunities for ring-opening, reduction, and conversion to other heterocyclic systems.

2.3.1. Reduction to a Diol

The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH4). This opens up possibilities for further functionalization of the resulting primary and secondary alcohols.

To a solution of the lactone in a dry ethereal solvent (e.g., diethyl ether or THF) at 0 °C, a solution of LiAlH4 is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the diol.

2.3.2. Ring Opening and Amidation

The lactone ring can be opened by nucleophiles such as amines to form the corresponding amides. This reaction introduces a new amide bond and allows for the incorporation of a wide range of amine-containing fragments.

2.3.3. Conversion to Lactam

A particularly interesting derivatization is the conversion of the lactone to the corresponding lactam (a cyclic amide). This bioisosteric replacement can significantly alter the compound's physicochemical properties and biological activity.

Caption: General workflow for the conversion of the lactone to a lactam.

Biological Context and Signaling Pathways

While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, related chromanone and coumarin scaffolds have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents. For instance, chalcone derivatives, which share some structural similarities, have been shown to exert their anticancer effects through various signaling pathways.

Caption: Potential anticancer signaling pathways targeted by related chromanone scaffolds.

Derivatives of the this compound scaffold could potentially modulate these or other signaling pathways. The derivatization strategies outlined in this guide provide a framework for synthesizing compound libraries to probe these biological targets and elucidate their mechanisms of action.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The multiple sites available for chemical modification allow for a systematic exploration of the chemical space and the fine-tuning of biological activity. This guide has provided an overview of key derivatization strategies, supported by experimental protocols from related systems, to facilitate the work of researchers in drug discovery and development. Further investigation into the synthesis and biological evaluation of a diverse range of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

In Silico Modeling and Docking Studies of 6-Methyl-4-phenylchroman-2-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 6-Methyl-4-phenylchroman-2-one analogs. This class of compounds, belonging to the broader family of chromanones, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This document outlines detailed methodologies for computational analysis, summarizes key quantitative data from related studies, and visualizes essential workflows and pathways to facilitate further research and development in this area.

Introduction to this compound and its Analogs

This compound is a heterocyclic compound featuring a chromanone core with methyl and phenyl substitutions.[1] Chromanones, in general, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug design.[2] Analogs of this core structure are being explored for various therapeutic applications, including but not limited to, neurodegenerative diseases, cancer, and infectious diseases. In silico methods play a crucial role in accelerating the discovery and optimization of lead compounds by predicting their binding affinities to biological targets, pharmacokinetic properties, and potential toxicities.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of the this compound scaffold involves the reaction of p-cresol with trans-cinnamic acid.[3]

Materials:

-

p-cresol

-

trans-cinnamic acid

-

Xylene

-

Concentrated sulfuric acid

-

Sodium hydroxide (NaOH) solution (0.5 N)

-

Deionized water

Procedure:

-

A mixture of cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

-

Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture with continuous stirring.

-

The reaction mixture is heated to 140-145°C and stirred until the reaction is complete, monitored by an appropriate method (e.g., TLC).

-

After completion, the mixture is cooled to room temperature and washed with deionized water (1.0 L).

-

The mixture is further cooled to 10-15°C, and a 0.5 N NaOH solution is added dropwise while maintaining the temperature and stirring for 1 hour.

-

The organic layer is separated and washed with deionized water.

-

The solvent is removed from the organic layer by distillation under reduced pressure (30-40 mm Hg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[3]

In Silico Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding orientation and affinity of ligands to a protein target. The following is a generalized protocol that can be adapted for this compound analogs.

Software: AutoDock, AutoDock Vina, or similar molecular docking software.

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Define the grid box around the active site of the protein to encompass the binding pocket.[4]

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound analogs using chemical drawing software.

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand structures in a compatible format (e.g., .pdbqt for AutoDock).

-

-

Molecular Docking:

-

Run the docking algorithm to fit the ligands into the defined binding site of the protein.

-

The program will generate multiple binding poses for each ligand, ranked by their predicted binding energy (in kcal/mol).

-

-

Analysis of Results:

ADMET Prediction Protocol

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.

Software/Web Servers: SwissADME, pkCSM, ADMET Predictor, or similar platforms.[7][8]

Procedure:

-

Input: Provide the 2D or 3D structure of the this compound analogs to the software.

-

Descriptor Calculation: The software calculates various molecular descriptors that are used to predict ADMET properties.[9]

-

Property Prediction: The platform will output predictions for a range of properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.[10]

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

-

-

Analysis: Evaluate the predicted ADMET profile of the analogs to identify potential liabilities and guide further optimization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for chromanone and chromenone derivatives from various studies, which can serve as a benchmark for new this compound analogs.

Table 1: Cholinesterase Inhibitory Activity of Chromanone Analogs [11]

| Compound | Target | IC50 (µM) |

| Analog 5f (Fluoro-substituted) | Acetylcholinesterase (AChE) | 3.20 ± 0.16 |

| Analog 5f (Fluoro-substituted) | Butyrylcholinesterase (BChE) | 18.14 ± 0.06 |

| Galantamine (Standard) | Acetylcholinesterase (AChE) | - |

| Galantamine (Standard) | Butyrylcholinesterase (BChE) | 19.34 ± 0.17 |

Table 2: Molecular Docking Scores of Chromone Derivatives against Bcr-Abl Oncogene [5][6]

| Compound | AutoDock 4 Binding Energy (kcal/mol) | AutoDock Vina Binding Energy (kcal/mol) |

| S06 | -10.16 | -8.5 |

| S07 | -9.85 | -8.2 |

| S08 | -9.54 | -8.1 |

| S09 | -9.32 | -7.9 |

Table 3: Predicted ADMET Properties of a Chromanone Analog (Fusarochromanone) [12]

| Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| AMES Toxicity | Potential Mutagen |

| hERG I Inhibitor | Low risk |

Visualizations

In Silico Drug Discovery Workflow

Caption: A generalized workflow for the in silico screening of this compound analogs.

Molecular Docking Process

Caption: The key steps involved in the molecular docking of a ligand to its target protein.

Potential Signaling Pathway Inhibition

Based on the identified targets for chromanone derivatives, a potential mechanism of action could involve the inhibition of pathways related to cell proliferation and survival, such as the PI3K/Akt pathway, or interference with neurotransmitter degradation in the context of neurodegenerative diseases.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a chromanone analog.

Conclusion

The in silico modeling and docking studies of this compound analogs represent a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for the computational evaluation of these compounds. By leveraging these techniques, researchers can efficiently screen libraries of analogs, predict their biological activities and pharmacokinetic profiles, and prioritize candidates for synthesis and experimental validation, thereby accelerating the drug development pipeline. The provided quantitative data and visualizations serve as valuable resources for researchers entering this exciting field.

References

- 1. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 10. audreyli.com [audreyli.com]

- 11. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and suppliers of 6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9). This compound is primarily known as a process-related impurity and intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist.

Core Properties

This compound, also known by synonyms such as 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one and Tolterodine Lactone Impurity, is a heterocyclic compound belonging to the coumarin family.[1][2][3] Its chemical structure consists of a chroman-2-one core substituted with a methyl group at the 6-position and a phenyl group at the 4-position.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 40546-94-9 | [1][2][3][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C₁₆H₁₄O₂ | [1][2][3][5][6][7][8][9][10][11][12][13][14] |

| Molecular Weight | 238.28 g/mol | [1][2][5][6][7][8][9] |

| IUPAC Name | 6-methyl-4-phenyl-3,4-dihydrochromen-2-one | [2][8] |

| Synonyms | rac-6-Methyl-4-phenylchroman-2-one, Tolterodine lactone impurity, 6-Methyl-4-phenyl-3,4-dihydrocoumarin | [3][11] |

| Appearance | White to off-white solid/powder/crystal | [3][4][15] |

| Melting Point | 68-81 °C | [1][8] |

| Boiling Point | 230 °C at 16 mmHg | [8] |

| Density | 1.166 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Sparingly soluble in water | [4] |

| Storage Conditions | Room temperature, sealed in a dry environment or refrigerated (2-8°C) | [3][8][10] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through a Pechmann condensation reaction. This method involves the acid-catalyzed reaction of a phenol with a β-keto acid or ester.[4] A general procedure for its synthesis from p-cresol and trans-cinnamic acid is detailed below.[5]

Experimental Protocol: Synthesis from p-Cresol and Cinnamic Acid[5]

Materials:

-

p-Cresol (0.401 kg)

-

trans-Cinnamic acid (0.5 kg)

-

Xylene (2.2 L)

-

Concentrated Sulfuric Acid (0.132 kg)

-

Deionized Water

-

0.5 N Sodium Hydroxide (NaOH) solution

Procedure:

-

A mixture of cinnamic acid, p-cresol, and xylene is stirred for 15 minutes.

-

Concentrated sulfuric acid is slowly added to the mixture while stirring continuously.

-

The reaction mixture is then heated to 140-145 °C and stirred.

-

Upon completion of the reaction, the mixture is cooled to room temperature and washed with 1.0 L of deionized water.

-

The organic layer is separated and further cooled to 10-15 °C.

-

A 0.5 N NaOH solution is added dropwise, and the mixture is stirred for 1 hour at the same temperature.

-

The organic layer is separated again and washed with deionized water.

-

The solvent is removed from the organic layer by distillation under reduced pressure (30-40 mmHg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

This process typically results in a high yield (around 97%) with a purity of over 95% as determined by HPLC.[5]

Caption: Synthesis workflow for this compound.

Role as a Pharmaceutical Impurity and Analytical Methods

This compound is recognized as a significant impurity in the active pharmaceutical ingredient (API) Tolterodine Tartrate.[3][7][12][14] Its presence and quantification are critical for ensuring the quality and safety of the drug product. Another related impurity, 6-methyl-4-phenylchroman-2-ol, has also been identified in stability studies of Tolterodine tartrate tablets.[1]

The detection and quantification of these impurities are typically performed using stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.[1][10][14]

General Analytical Workflow

A typical workflow for the identification and quantification of this compound as an impurity in a pharmaceutical product is outlined below.

Caption: Analytical workflow for impurity profiling.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities of this compound beyond its role as a pharmaceutical impurity. However, the broader class of chroman-4-one derivatives has been studied for various biological activities, including anti-MERS-CoV activity.[12] Further research is needed to elucidate any potential pharmacological effects of this specific compound.

Suppliers

This compound is available from various chemical suppliers, often as a reference standard for analytical purposes. Some of the identified suppliers include:

-

LGC Standards[5]

-

Echemi[1]

-

Acmec Biochemical[6]

-

Opulent Pharma[7]

-

ChemicalBook[8]

-

Fisher Scientific[9]

-

BLD Pharm[10]

-

Biosynth[11]

-

Chemicea Pharmaceuticals[12]

-

Pharmaffiliates[3]

-

USP Store[13]

-

Anant Pharmaceuticals Pvt. Ltd.[14]

-

Tokyo Chemical Industry Co., Ltd.[16]

-

JIEJIE GROUP CO.,LTD.[17]

-

Density Pharmachem[18]

-

CymitQuimica[19]

-

Ambeed[20]

-

Klivon[23]

References

- 1. jocpr.com [jocpr.com]

- 2. store.usp.org [store.usp.org]

- 3. benchchem.com [benchchem.com]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drjcrbio.com [drjcrbio.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound (Standard) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 10. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Pechmann Condensation [organic-chemistry.org]

- 16. anaxlab.com [anaxlab.com]

- 17. store.usp.org [store.usp.org]

- 18. Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Informatics Journals [informaticsjournals.com]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chiral HPLC Method Development for the Separation of 6-Methyl-4-phenylchroman-2-one Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction